1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]ethanamine
Overview
Description
1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]ethanamine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group and two pyrazole rings, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]ethanamine typically involves multiple steps, starting with the preparation of the pyrazole rings One common method is the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-fluorophenyl)-3-methyl-5-pyrazolone
- 3-(3-fluorophenyl)-5-methylpyrazole
- 1-(3-methyl-1-propylpyrazol-4-yl)-3-(3-fluorophenyl)ethanamine
Uniqueness
1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]ethanamine is unique due to its specific structural features, such as the presence of both fluorophenyl and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5/c1-5-9-25-13-17(14(2)24-25)11-22-15(3)20-12-23-26(16(20)4)19-8-6-7-18(21)10-19/h6-8,10,12-13,15,22H,5,9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKVUOHDOCPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC(C)C2=C(N(N=C2)C3=CC(=CC=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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